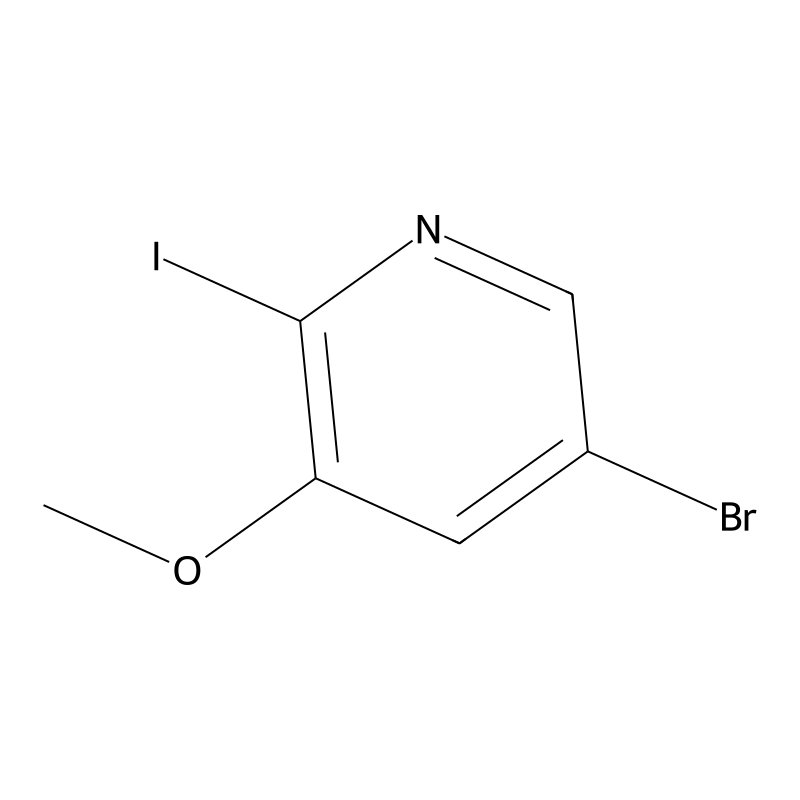

5-Bromo-2-iodo-3-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Intermediate:

5-Bromo-2-iodo-3-methoxypyridine primarily functions as a versatile intermediate in organic synthesis. Its unique structure, containing a combination of bromine, iodine, and methoxy groups, allows chemists to introduce these functionalities into more complex molecules. Studies have shown its application in the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and thiazoles []. These heterocycles are valuable building blocks in drug discovery and material science.

5-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound characterized by the presence of bromine and iodine substituents on the pyridine ring, along with a methoxy group. Its molecular formula is C₆H₄BrINO, and it has a molecular weight of approximately 313.92 g/mol. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and biological activity.

- Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

- Suzuki-Miyaura Coupling: This compound can react with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds, making it valuable in synthetic organic chemistry.

- Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield less substituted derivatives .

The biological activity of 5-Bromo-2-iodo-3-methoxypyridine has garnered attention in medicinal chemistry. It serves as an intermediate in the synthesis of potential drug candidates, contributing to molecules designed for enhanced biological effects. Its reactivity allows for the development of compounds with improved pharmacokinetic properties, making it a significant player in drug discovery and development .

Several synthesis methods have been developed for 5-Bromo-2-iodo-3-methoxypyridine:

- Halogenation Reactions: The compound can be synthesized through halogenation of 3-methoxypyridine using bromine and iodine under controlled conditions.

- Nucleophilic Substitution: Starting from 5-bromo-2-chloro-3-methoxypyridine, sodium iodide can be used to introduce iodine via nucleophilic substitution reactions.

- Continuous Flow Processes: Industrial production may involve continuous flow techniques to enhance yield and efficiency while maintaining high purity levels .

5-Bromo-2-iodo-3-methoxypyridine is widely utilized in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing complex organic molecules with potential therapeutic applications.

- Agrochemicals: The compound is involved in developing pesticides and herbicides due to its biological activity.

- Material Science: It is used in creating materials with specific electronic and optical properties, including dyes and pigments .

Interaction studies involving 5-Bromo-2-iodo-3-methoxypyridine focus on its reactivity with various biological targets. Its ability to form new bonds makes it a candidate for studying interactions with enzymes and receptors, which could lead to the development of new therapeutic agents. Additionally, research into its interactions with other small molecules can provide insights into its pharmacological potential .

Several compounds share structural similarities with 5-Bromo-2-iodo-3-methoxypyridine, each possessing unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-iodopyridine | Bromine and iodine on the pyridine ring | Lacks methoxy group; different reactivity |

| 3-Bromo-5-iodopyridine | Bromine at position 3 and iodine at position 5 | Different substitution pattern affecting reactivity |

| 2-Bromo-5-iodo-3-methoxypyridine | Bromine at position 2 | Different positioning alters chemical behavior |

| 5-Bromo-2-methoxy-4-methylpyridine | Methyl group at position 4 | Alters electronic properties compared to target |

| 5-Bromo-2-methoxy-pyridin-4-amines | Amino group at position 4 | Introduces basicity affecting interactions |

The uniqueness of 5-Bromo-2-iodo-3-methoxypyridine lies in the specific arrangement of its substituents, which provides distinct reactivity patterns that are advantageous in synthetic applications .

Sequential Halogenation Strategies

Sequential halogenation represents the most widely employed strategy for synthesizing 5-bromo-2-iodo-3-methoxypyridine, involving the systematic introduction of halogen atoms in a controlled manner . The fundamental approach involves the initial bromination of 3-methoxypyridine followed by subsequent iodination to achieve the desired dihalogenated product [5]. This methodology exploits the differential reactivity of pyridine positions toward electrophilic halogenation, where electron-donating groups such as methoxy significantly enhance the reactivity of adjacent positions [6].

The sequential strategy typically commences with the bromination of 3-methoxypyridine using N-bromosuccinimide as the brominating agent in the presence of iron tribromide catalyst . The methoxy group at position 3 directs the incoming bromine to the 5-position through ortho-para directing effects, yielding 5-bromo-3-methoxypyridine as the primary product [7]. Subsequently, iodination occurs preferentially at the 2-position using iodine monochloride or molecular iodine under appropriate oxidizing conditions [5].

Research findings demonstrate that the regioselectivity of sequential halogenation depends critically on the electronic properties of substituents present on the pyridine ring [8]. Electron-donating substituents such as methoxy groups activate adjacent positions toward electrophilic attack, while simultaneously deactivating positions meta to the substituent [6]. This selectivity pattern enables the controlled introduction of different halogens at specific positions, making sequential halogenation particularly valuable for synthesizing complex polyhalogenated pyridine derivatives [9].

| Method | Starting Material | Conditions | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Sequential NBS/I₂ Bromination-Iodination | 3-Methoxypyridine | NBS/Fe(III)Br₃, then ICl/I₂ | 70-85 | 25-80 |

| Electrophilic Bromination followed by Iodination | 3-Methoxypyridine | Br₂/H⁺, then I₂/oxidant | 65-80 | 0-100 |

| Hypervalent Iodine Mediated Halogenation | Imidazo[1,2-a]pyridine derivatives | IBD/NH₄Br or NaI | 60-75 | 25-80 |

| Phosphorus Oxychloride Halogenation | 2,6-Dihydroxypyridines | POCl₃/POBr₃, 180-230°C | 70-80 | 180-230 |

| Sodium Hypobromite/Iodine System | Pyridine derivatives | NaBrO, then I₂/KI | 45-65 | 10-25 |

| Palladium-Catalyzed C-H Halogenation | Ester-directed pyridines | Pd(II), NBS/NIS, mild conditions | 75-90 | 25-100 |

Bromination and Iodination Protocols

The bromination phase of the synthesis typically employs N-bromosuccinimide as the preferred brominating agent due to its mild reaction conditions and excellent regioselectivity [6]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methoxy group activates the pyridine ring toward electrophilic attack [7]. Iron tribromide serves as an effective catalyst, facilitating the formation of the electrophilic bromine species and promoting selective bromination at the 5-position .

Optimal bromination conditions involve dissolving 3-methoxypyridine in an appropriate solvent such as acetonitrile or dichloromethane, followed by the addition of N-bromosuccinimide and a catalytic amount of iron tribromide [6]. The reaction mixture is maintained at temperatures ranging from 25 to 80 degrees Celsius for periods of 2 to 6 hours, depending on the specific conditions employed [10]. Monitoring of the reaction progress through thin-layer chromatography or gas chromatography-mass spectrometry enables precise control over the bromination process [7].

The subsequent iodination step requires careful selection of iodinating reagents and reaction conditions to achieve selective introduction of iodine at the 2-position [11]. Molecular iodine in combination with oxidizing agents such as sodium iodate or potassium iodate provides effective iodination under controlled conditions [10]. Alternative iodinating systems include iodine monochloride, which offers enhanced reactivity and improved regioselectivity for certain substrates [5].

Hypervalent iodine reagents represent an emerging class of iodinating agents that offer unique advantages for pyridine halogenation [11]. Iodobenzene diacetate in combination with ammonium iodide or sodium iodide provides mild iodination conditions with excellent functional group tolerance [11]. These reagents enable iodination to proceed under solvent-free conditions through simple grinding procedures, offering environmentally friendly alternatives to traditional methods [12].

The mechanistic pathway for iodination involves the formation of electrophilic iodine species through interaction with oxidizing agents or hypervalent iodine compounds [13]. The electron-deficient nature of the brominated pyridine intermediate influences the regioselectivity of iodination, directing the electrophilic iodine species to the 2-position through electronic and steric factors [5]. Temperature control during iodination proves critical, as elevated temperatures can lead to side reactions and reduced selectivity [10].

Industrial-Scale Production Methods

Industrial production of 5-bromo-2-iodo-3-methoxypyridine requires scalable methodologies that ensure consistent product quality while maintaining economic viability [14]. Continuous flow microreactor technology represents the most advanced approach for large-scale synthesis, offering superior temperature control and enhanced mass transfer compared to traditional batch processes [15]. These systems enable precise control over reaction parameters, resulting in improved yields and reduced formation of undesired byproducts [15].

The implementation of continuous flow systems involves the use of microstructured reactors with channel dimensions ranging from 10 to 1000 micrometers [15]. Reactant streams are introduced separately and mixed within the microreactor channels, where the halogenation reactions proceed under carefully controlled conditions [16]. Residence times in continuous flow systems typically range from 10 to 30 minutes, significantly shorter than corresponding batch processes [15].

Automated reactor systems provide another viable approach for industrial-scale production, incorporating advanced process control systems that monitor and adjust reaction parameters in real-time [17]. These systems utilize programmable logic controllers and distributed control systems to maintain optimal reaction conditions throughout the production cycle [14]. Temperature control accuracy within ±2 degrees Celsius ensures consistent product quality and minimizes batch-to-batch variations [17].

Microwave-assisted synthesis offers potential advantages for medium-scale production, providing rapid heating and enhanced reaction rates compared to conventional heating methods [16]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and selectivity [18]. However, scale-up of microwave-assisted processes requires specialized equipment designed to handle larger volumes while maintaining uniform heating [16].

| Production Method | Scale | Residence Time | Temperature Control | Yield Consistency | Capital Cost |

|---|---|---|---|---|---|

| Continuous Flow Microreactor | Pilot to Commercial | 10-30 minutes | Excellent (±1°C) | Very High | High |

| Batch Reactor with Reflux | Laboratory to Industrial | 2-8 hours | Good (±5°C) | Moderate | Low |

| Microwave-Assisted Synthesis | Laboratory to Pilot | 5-15 minutes | Excellent (±1°C) | High | Medium |

| Automated Reactor Systems | Laboratory to Commercial | 1-4 hours | Very Good (±2°C) | High | High |

| High-Pressure Autoclave Method | Industrial | 4-12 hours | Good (±5°C) | Moderate | Very High |

High-pressure autoclave methods represent the traditional approach for industrial-scale halogenation reactions, particularly when harsh reaction conditions are required [19]. These systems operate at elevated temperatures and pressures, enabling the use of less reactive halogenating agents while maintaining acceptable reaction rates [19]. The robust construction of autoclave reactors allows for the processing of corrosive reagents and harsh reaction conditions typically encountered in halogenation processes [20].

Alternative Synthetic Routes and Derivatives

Beyond sequential halogenation, several alternative synthetic approaches have been developed for accessing 5-bromo-2-iodo-3-methoxypyridine and related derivatives [21]. The Zincke imine intermediate method represents a novel approach that temporarily transforms pyridines into reactive alkene intermediates through ring-opening reactions [9]. This methodology employs trifluoromethanesulfonyl chloride to generate Zincke imine intermediates, which undergo highly regioselective halogenation before ring-closing to regenerate the pyridine structure [22].

The Zincke imine approach offers exceptional 3-selectivity for halogenation reactions, making it particularly valuable for accessing specific regioisomers that are difficult to obtain through conventional methods [9]. The process involves treating the pyridine substrate with trifluoromethanesulfonyl chloride under basic conditions to generate the ring-opened imine intermediate [22]. Subsequent treatment with N-bromosuccinimide or N-iodosuccinimide introduces the desired halogens with high regioselectivity [23].

Phosphonium salt displacement methodology provides an alternative strategy for 4-selective halogenation of pyridines [21]. This approach utilizes specially designed heterocyclic phosphine reagents that form phosphonium salts selectively at the 4-position of pyridines [5]. Treatment of these phosphonium salts with halide nucleophiles results in displacement reactions that install halogens at the 4-position with excellent selectivity [21].

The phosphonium salt approach requires the synthesis of electron-deficient heterocyclic phosphine reagents, which are then used to form phosphonium salts with pyridine substrates [5]. The increased electrophilicity of these designed phosphines enables selective reaction at the 4-position of unactivated pyridines [21]. Subsequent treatment with metal halides or halogen acids displaces the phosphonium group and installs the desired halogen [5].

Decarboxylative halogenation represents another valuable alternative that utilizes carboxylic acid precursors as starting materials [13]. This methodology involves the formation of acyl hypohalites from carboxylic acids, followed by thermal or photochemical decomposition to generate carbon-centered radicals [13]. These radicals subsequently abstract halogens from appropriate halogen sources to form the halogenated products [13].

| Route | Key Reagents | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Zincke Imine Intermediate Method | Trifluoromethanesulfonyl chloride, NBS/NIS | 3-Selective | Mild conditions, high selectivity | Multi-step process |

| Phosphonium Salt Displacement | Heterocyclic phosphines, metal halides | 4-Selective | Broad substrate scope | Requires specialized reagents |

| Decarboxylative Halogenation | Carboxylic acid precursors, hypohalites | α-Selective | Uses carboxylic acid feedstocks | Limited to specific substrates |

| Metal-Halogen Exchange | Organolithium reagents, electrophilic halogen sources | Position dependent | Well-established methodology | Requires pre-functionalization |

| Hantzsch Synthesis with Halogenation | β-ketoesters, aldehydes, ammonia, halogenating agents | Depends on substitution pattern | One-pot synthesis possible | Multiple regioisomers possible |

Metal-halogen exchange reactions provide access to halogenated pyridines through the intermediacy of organometallic species [8]. This approach involves the treatment of halopyridines with organolithium or organomagnesium reagents to generate pyridyllithium or pyridylmagnesium intermediates [8]. These organometallic species can then be trapped with electrophilic halogen sources to install different halogens at specific positions [8].

The Hantzsch synthesis with subsequent halogenation offers a constructive approach for preparing substituted halopyridines from simple starting materials [24]. This methodology involves the condensation of β-ketoesters, aldehydes, and ammonia to form dihydropyridine intermediates, which are then oxidized to pyridines and subjected to halogenation [25]. The substitution pattern of the final products depends on the specific combination of starting materials employed in the Hantzsch condensation [24].

Molecular Characteristics (Formula, Mass, Isotopic Composition)

5-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO [1] [2] [3]. The compound possesses a molecular weight of 313.92 g/mol [1] [2] [3] [4] [5] and features a pyridine ring substituted with three distinct functional groups: a bromine atom at the 5-position, an iodine atom at the 2-position, and a methoxy group (-OCH3) at the 3-position.

The compound is registered under the Chemical Abstracts Service (CAS) number 944805-60-1 [1] [2] [3] [4] and has the MDL number MFCD09859111 [2] [3] [4]. The exact molecular mass is 312.85992 g/mol [1], reflecting the specific isotopic composition of the constituent atoms. The compound's structural arrangement is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 5-bromo-2-iodo-3-methoxypyridine [1] [2].

The molecular structure exhibits significant electronic influence from the halogen substituents. The presence of both bromine and iodine atoms creates unique electronic properties, with the electron-withdrawing nature of the halogens balanced by the electron-donating methoxy group [2] [5]. This electronic configuration contributes to the compound's chemical reactivity and physical properties.

Molecular Characteristics Data Table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5BrINO | [1] [2] [3] |

| Molecular Weight | 313.92 g/mol | [1] [2] [3] [4] |

| Exact Mass | 312.85992 g/mol | [1] |

| CAS Number | 944805-60-1 | [1] [2] [3] [4] |

| MDL Number | MFCD09859111 | [2] [3] [4] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 5-Bromo-2-iodo-3-methoxypyridine reveals distinctive features corresponding to its unique molecular structure. The compound's spectroscopic profile is influenced by the presence of both bromine and iodine substituents, which affect the electronic environment of the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for this compound. The pyridine ring protons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating methoxy group. The aromatic protons typically appear in the downfield region of the 1H NMR spectrum, with specific splitting patterns determined by the substitution pattern on the pyridine ring.

The 13C NMR spectrum reveals the carbon framework of the molecule, with the aromatic carbons showing characteristic shifts. The methoxy carbon appears as a distinct signal, typically upfield from the aromatic region. The carbons bearing the halogen substituents exhibit particular chemical shifts reflecting the heavy atom effects of bromine and iodine.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands for the functional groups present in the molecule. The methoxy group typically shows C-O stretching vibrations in the region of 1050-1250 cm⁻¹ , while the aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass spectrometry analysis provides molecular ion peaks corresponding to the molecular weight of 313.92 g/mol. The fragmentation pattern reflects the loss of halogen atoms and the methoxy group, with characteristic isotope patterns for bromine and iodine providing additional structural confirmation.

Thermodynamic and Kinetic Properties (Melting/Boiling Points, Solubility)

The thermodynamic properties of 5-Bromo-2-iodo-3-methoxypyridine reflect the influence of its molecular structure and intermolecular interactions. The compound exhibits a melting point in the range of 76-78°C [2] [5], indicating relatively strong intermolecular forces typical of halogenated aromatic compounds.

The predicted boiling point is 298.6 ± 40.0°C [2] [5], calculated based on the compound's molecular structure and intermolecular interactions. This relatively high boiling point is consistent with the presence of heavy halogen atoms and the aromatic nature of the pyridine ring system.

The density of the compound is predicted to be 2.166 ± 0.06 g/cm³ [2] [5], which is significantly higher than typical organic compounds due to the presence of both bromine and iodine atoms. This high density reflects the substantial atomic masses of the halogen substituents.

Solubility characteristics reveal that the compound has low solubility in water [7] [8], which is typical for halogenated aromatic compounds. The compound shows solubility in common organic solvents, including chloroform and methanol [2] [5] [9], though the solubility is described as slight in these solvents. The compound is also soluble in dichloromethane [7] [8], which is consistent with its hydrophobic nature and the presence of halogen substituents.

The predicted pKa value is -2 ± 0.10 [2] [5], indicating that the compound is a very weak base, significantly weaker than unsubstituted pyridine due to the electron-withdrawing effects of the halogen substituents.

Thermodynamic and Kinetic Properties Data Table:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 76-78°C | [2] [5] |

| Boiling Point (Predicted) | 298.6 ± 40.0°C | [2] [5] |

| Density (Predicted) | 2.166 ± 0.06 g/cm³ | [2] [5] |

| pKa (Predicted) | -2 ± 0.10 | [2] [5] |

| Water Solubility | Low | [7] [8] |

| Solubility in Chloroform | Slight | [2] [5] |

| Solubility in Methanol | Slight | [2] [5] |

| Physical Form | Solid | [2] [5] |

| Color | White to Off-White | [2] [5] |

Stability and Reactivity Profiles

The stability and reactivity of 5-Bromo-2-iodo-3-methoxypyridine are significantly influenced by the presence of two different halogen atoms on the pyridine ring. The compound demonstrates enhanced reactivity compared to mono-halogenated pyridine derivatives due to the presence of both bromine and iodine substituents, which serve as excellent leaving groups in various chemical transformations.

The compound is stable under normal storage conditions when kept in a cool, dry place away from light and strong oxidizing agents [7] [8]. The recommended storage temperature is -20°C under an inert atmosphere [2] [5], which helps prevent degradation reactions that may occur due to the presence of the reactive halogen substituents.

The reactivity profile of 5-Bromo-2-iodo-3-methoxypyridine is particularly notable in cross-coupling reactions. The presence of both bromine and iodine atoms makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille reactions [11]. The different reactivity of the two halogen atoms allows for selective functionalization, with iodine typically being more reactive than bromine in these transformations.

The compound participates in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by various nucleophiles. The electron-withdrawing nature of the halogen substituents activates the pyridine ring toward nucleophilic attack, particularly at positions adjacent to the halogen atoms.

The methoxy group provides additional reactivity through its electron-donating properties, which can influence the regioselectivity of reactions involving the pyridine ring. The compound's unique substitution pattern allows for controlled chemical modifications, making it valuable as a synthetic intermediate in organic chemistry.

The compound may undergo decomposition reactions under extreme conditions, such as exposure to strong acids or bases, high temperatures, or intense light. The halogen-carbon bonds represent potential sites for bond cleavage under reductive conditions or in the presence of strong nucleophiles.

Stability and Reactivity Data Table:

| Property | Description | Reference |

|---|---|---|

| Thermal Stability | Stable under normal conditions | [7] [8] |

| Storage Temperature | -20°C, inert atmosphere | [2] [5] |

| Light Sensitivity | Protect from light | [7] [8] |

| Chemical Reactivity | High in cross-coupling reactions | [11] |

| Nucleophilic Substitution | Activated by halogen substituents | |

| Oxidation Stability | Avoid strong oxidizing agents | [7] [8] |

| Hydrolysis Stability | Stable in neutral conditions | [7] [8] |